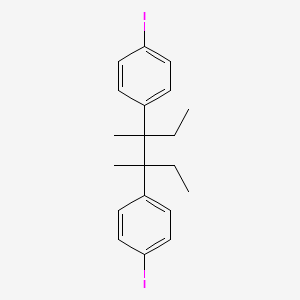
1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) is an organic compound characterized by the presence of two iodinated benzene rings connected through a 3,4-dimethylhexane bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) typically involves the iodination of a precursor compound. One common method involves the reaction of 4-iodobenzene with 3,4-dimethylhexane under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Aplicaciones Científicas De Investigación
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) involves its interaction with specific molecular targets. The iodine atoms in the compound can form bonds with other molecules, leading to various chemical and biological effects. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of iodine atoms.
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs with different halogen atoms. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Propiedades
Número CAS |
824401-01-6 |
|---|---|
Fórmula molecular |
C20H24I2 |
Peso molecular |
518.2 g/mol |
Nombre IUPAC |
1-iodo-4-[4-(4-iodophenyl)-3,4-dimethylhexan-3-yl]benzene |
InChI |
InChI=1S/C20H24I2/c1-5-19(3,15-7-11-17(21)12-8-15)20(4,6-2)16-9-13-18(22)14-10-16/h7-14H,5-6H2,1-4H3 |
Clave InChI |
AGACHQKBQMDITF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)I)C(C)(CC)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
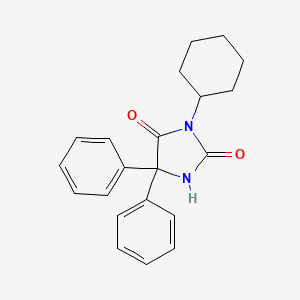
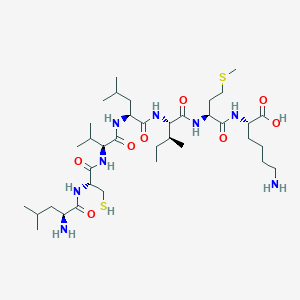
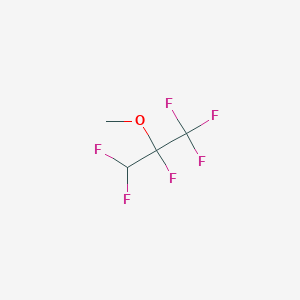
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
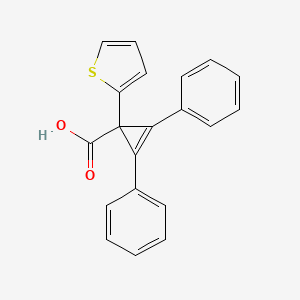
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
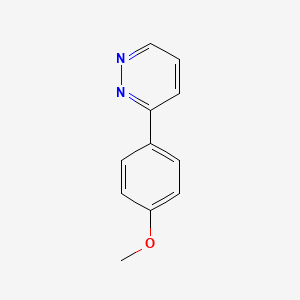
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
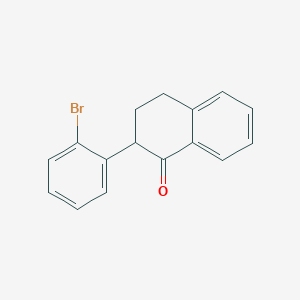
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
